(R)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
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Overview
Description
®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a benzyloxy group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and ®-glycidol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-((methoxy)methyl)propan-1-ol hydrochloride
- ®-3-Amino-2-((ethoxy)methyl)propan-1-ol hydrochloride
- ®-3-Amino-2-((phenoxy)methyl)propan-1-ol hydrochloride
Uniqueness
®-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological molecules, making it a valuable tool in medicinal chemistry and drug design.
Properties
Molecular Formula |
C11H18ClNO2 |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m1./s1 |
InChI Key |
FVVOZSNBCNPPES-RFVHGSKJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CN)CO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO.Cl |
Origin of Product |
United States |
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